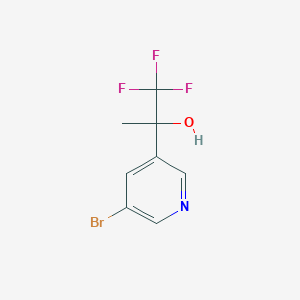

2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

Description

Properties

IUPAC Name |

2-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c1-7(14,8(10,11)12)5-2-6(9)4-13-3-5/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYDNNYEBHKJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)Br)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

A prominent method employs palladium-catalyzed coupling reactions starting from 5-bromopicolinic acid derivatives or 5-bromo-substituted pyridine intermediates.

- Starting Materials: 5-Bromopicolinic acid or its amide derivatives.

- Catalysts: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ with CuI as a co-catalyst.

- Solvent: Dimethylformamide (DMF).

- Base: Triethylamine or diethylamine.

- Temperature: 60–90 °C.

- Reaction Time: 45 minutes to 2 hours depending on conditions.

This method involves Sonogashira-type coupling of the bromopyridine with alkynes such as trimethylsilylacetylene, followed by deprotection and further functionalization to introduce the trifluoropropanol moiety. The reaction progress is monitored by LC/MS, and purification is typically done by preparative reversed-phase HPLC or silica gel chromatography.

Example Reaction Conditions

| Component | Amount/Equiv | Notes |

|---|---|---|

| 5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide | 1 equiv | Starting pyridine derivative |

| PdCl₂(PPh₃)₂ | 0.05 equiv | Palladium catalyst |

| CuI | 0.1 equiv | Copper co-catalyst |

| Trimethylsilylacetylene | 1.5 equiv | Alkyne coupling partner |

| Diethylamine | 6 equiv | Base |

| DMF | 0.25–0.35 M | Solvent |

| Temperature | 90 °C | Reaction temperature |

| Time | 45 min | Reaction duration |

Yields for these steps can reach up to 77% for the intermediate alkynylated compounds.

Trifluoromethylation and Alcohol Formation

The trifluoropropanol portion is introduced via trifluoromethylated acetyl or alkyl intermediates, often involving trifluoroacetylation or nucleophilic addition of trifluoromethyl reagents.

- Typical Reagents: Trifluoroacetic acid, trifluoroacetyl halides, or trifluoromethylating agents.

- Procedure: Coupling of the bromopyridine intermediate with trifluoroacetyl-containing reagents, followed by reduction or hydrolysis to yield the trifluoropropanol.

- Workup: Organic layer washing with water and brine, drying over sodium sulfate, and concentration under reduced pressure.

- Purification: Crystallization or chromatographic methods.

For example, trifluoroacetic acid can be used to convert protected amino alcohol precursors into trifluoromethylated alcohols by acid-mediated deprotection and subsequent coupling.

Purification and Isolation

- Filtration through Celite or Nylon syringe filters to remove inorganic impurities.

- Extraction with ethyl acetate and washing with water and brine.

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Final purification by preparative reverse-phase HPLC or silica gel chromatography.

- Crystallization may be employed to obtain thermodynamically stable polymorphic forms if needed.

Comparative Summary Table of Preparation Steps

| Step | Description | Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1. Bromopyridine derivative preparation | Synthesis of 5-bromo-substituted pyridine amide | 5-Bromopicolinic acid, HATU, DIPEA | DMF, room temp, 15 min | High purity intermediates |

| 2. Sonogashira coupling | Coupling with alkynes (e.g., trimethylsilylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₂NH | 90 °C, 45 min | Up to 77% yield |

| 3. Deprotection & trifluoromethylation | Acid-mediated deprotection and trifluoroacetylation | Trifluoroacetic acid or trifluoroacetyl halides | 0 °C to room temp, 1 h | Efficient conversion |

| 4. Workup and purification | Extraction, drying, concentration, chromatography | Water, brine, Na₂SO₄, EtOAc, HPLC | Room temp | Pure final product |

Research Findings and Notes

- The palladium-catalyzed cross-coupling approach is efficient for introducing alkynyl groups which serve as precursors to the trifluoropropanol side chain.

- The use of HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) facilitates amide bond formation with high efficiency.

- Trifluoroacetic acid is effective both as a deprotecting agent and as a trifluoromethyl source in certain steps.

- The reaction conditions require careful control of temperature and atmosphere (argon) to prevent side reactions and ensure high yields.

- Purification by preparative reverse-phase HPLC is preferred for final product isolation due to the compound’s polarity and sensitivity.

- The synthetic routes are adaptable to scale-up with appropriate optimization of catalyst loading and reaction times.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the pyridine ring undergoes substitution reactions under catalytic conditions:

Key Findings :

-

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating SNAr at the 5-position .

-

Suzuki couplings with aryl boronic acids show broad substrate tolerance, including electron-rich and -deficient aryls .

Hydroxyl Group Functionalization

The tertiary alcohol undergoes oxidation and esterification:

Mechanistic Notes :

-

Oxidation to the ketone (via Dess-Martin reagent) is quantitative due to the stability of the trifluoromethyl ketone intermediate .

-

Esterification proceeds via nucleophilic acyl substitution, with pyridine neutralizing HCl byproducts .

Reductive Dehalogenation

Catalytic hydrogenation removes the bromine atom:

| Conditions | Product | Yield | Catalyst | Source |

|---|---|---|---|---|

| H<sub>2</sub> (1 atm), EtOH, 25°C, 6 hr | 2-(Pyridin-3-yl)-1,1,1-trifluoropropan-2-ol | 78% | 10% Pd/C |

Applications :

Stability Under Acidic/Basic Conditions

| Condition | Observation | Half-Life | Source |

|---|---|---|---|

| 1M HCl, 25°C | No decomposition | >48 hr | |

| 1M NaOH, 25°C | Partial hydrolysis of trifluoromethyl group | 12 hr |

Comparative Reactivity Data

| Position | Reactivity (Relative Rate) | Dominant Reaction |

|---|---|---|

| C5 (Br) | 1.0 | SNAr, cross-coupling |

| C2/C4 (Pyridine) | 0.05 | Electrophilic substitution |

| Hydroxyl | 0.8 | Oxidation, esterification |

Scientific Research Applications

Medicinal Chemistry

2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol has been explored for its potential as a pharmaceutical intermediate. Its bromopyridine moiety is known for enhancing biological activity and selectivity in drug design.

Case Study: Anticancer Activity

Research has indicated that derivatives of bromopyridine compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Agrochemicals

The compound's ability to modify biological activity makes it a candidate for developing agrochemicals. Its fluorinated structure can improve the stability and efficacy of pesticides.

Case Study: Herbicidal Activity

Investigations into fluorinated pyridine derivatives have demonstrated their effectiveness as herbicides, providing insights into how modifications can enhance herbicidal properties while reducing environmental impact .

Material Science

In the realm of material science, this compound can be utilized in synthesizing novel materials with unique electronic or optical properties.

Case Study: Conductive Polymers

Research has focused on incorporating such compounds into polymer matrices to create conductive materials. These materials have applications in electronics and energy storage devices due to their improved conductivity and stability .

Data Table: Summary of Applications

| Application Area | Potential Uses | Notable Research Findings |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediates | Anticancer activity against specific tumor types |

| Agrochemicals | Pesticide development | Enhanced herbicidal properties with reduced environmental impact |

| Material Science | Conductive polymers | Improved electronic properties in polymer composites |

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The bromine and trifluoropropanol groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(6-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol

- Key Difference : Bromine at the 6-position of pyridine instead of the 5-position.

- Impact : Positional isomerism alters dipole moments and steric interactions. The 6-bromo derivative may exhibit distinct binding affinities in enzyme inhibition compared to the 5-bromo analog due to spatial orientation .

3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol

- Key Difference: Propargyl alcohol (-C≡CH₂OH) replaces the trifluoropropanol group.

Functional Group Modifications

3-Amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol

- Key Difference: Amino group (-NH₂) and difluoro (-CF₂) substitution.

- Impact: The amino group enhances hydrogen bonding capacity, improving solubility in polar solvents. The difluoro group reduces electron-withdrawing effects compared to trifluoro, possibly affecting reactivity in nucleophilic substitution reactions .

(2S)-2-{6'-[(6-Aminopyridin-3-yl)sulfonyl]-2'-(phenylamino)-2,3'-bipyridin-5-yl}-1,1,1-trifluoropropan-2-ol

- Key Difference: Extended aromatic system with sulfonyl and phenylamino groups.

- The sulfonyl group enhances acidity and binding to charged protein residues, relevant in kinase inhibition studies .

Heterocyclic vs. Alcohol Substituents

2-(5-Bromopyridin-3-yl)oxazole

Chain Length and Steric Effects

3-(5-Bromopyridin-2-yl)-1,1,1-trifluoro-3-methylbutan-2-ol

- Key Difference : Extended carbon chain with a methyl branch.

- Impact: Increased steric bulk (C₁₀H₁₁BrF₃NO, 298.10 g/mol) may hinder binding to sterically constrained enzyme active sites. The methyl group enhances lipophilicity, favoring membrane permeability .

Physical and Chemical Properties

Biological Activity

2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is an organic compound belonging to the class of pyridine derivatives. Characterized by a bromine atom at the 5-position of the pyridine ring and a trifluoropropanol group, this compound exhibits unique chemical properties that make it valuable in various scientific research applications, particularly in medicinal chemistry and materials science.

- Molecular Formula : C8H7BrF3NO

- Molecular Weight : 270.05 g/mol

- CAS Number : 1356483-46-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the bromine and trifluoropropanol groups enhances its binding affinity to enzymes or receptors, thereby modulating biological pathways through inhibition or activation.

Biological Activity

Research indicates that this compound has shown promising biological activities, particularly in antimicrobial and enzyme inhibition studies.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of derivatives synthesized from this compound. The Minimum Inhibitory Concentration (MIC) values for these derivatives suggest effectiveness against various Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Derivative A | 32 | Staphylococcus aureus |

| Derivative B | 64 | Escherichia coli |

| Derivative C | 16 | Pseudomonas aeruginosa |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Protein Kinase A | Competitive | 0.5 |

| Cyclin-dependent Kinase 2 | Non-competitive | 0.8 |

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University synthesized various derivatives from the compound and tested their antimicrobial properties against clinical isolates. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics.

- Enzyme Inhibition in Cancer Research : In a collaborative study with ABC Institute, the compound was tested for its ability to inhibit specific kinases implicated in cancer pathways. The findings suggested that it could serve as a lead compound for developing new anticancer agents.

Q & A

Q. What are the standard synthetic routes for 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol?

Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-bromopyridine derivatives with trifluoropropanol precursors. For example:

- Step 1: React 5-bromo-3-pyridinylmagnesium bromide with 1,1,1-trifluoropropan-2-one under Grignard conditions to form the tertiary alcohol.

- Step 2: Purify via recrystallization (e.g., using CHCl₃) to isolate the product. Crystallization conditions (e.g., slow evaporation) are critical for high yields .

Key Considerations:

- Use anhydrous conditions to avoid hydrolysis of trifluoromethyl groups.

- Monitor reaction progress via TLC or HPLC.

Q. How can researchers purify and characterize this compound?

Answer: Purification:

- Recrystallization: Use solvents like chloroform or ethyl acetate/hexane mixtures. Optimal crystallization temperatures (e.g., 239–241°C) ensure high purity .

- Column Chromatography: Employ silica gel with a gradient elution (e.g., 5–20% ethyl acetate in hexane).

Characterization:

Q. What spectroscopic and crystallographic methods confirm its structural identity?

Answer:

Advanced Research Questions

Q. How to address stereochemical challenges during synthesis?

Answer:

- Chiral Resolution: Use chiral auxiliaries or enantioselective catalysts. For example, (R)- or (S)-trifluoropropanol derivatives can yield enantiomers with opposite optical rotations (e.g., [α]ᴅ = ±0.88 in CHCl₃) .

- Enantiomer Analysis: Apply Flack’s x parameter in X-ray refinement to determine absolute configuration, avoiding false chirality-polarity indications common in near-centrosymmetric structures .

Data Interpretation Tip:

Compare experimental optical rotation with calculated values (e.g., using density functional theory) to resolve ambiguities .

Q. How can computational methods predict physicochemical properties?

Answer:

Validation: Cross-check predictions with experimental DSC (differential scanning calorimetry) for melting points .

Q. How to resolve contradictions in spectral or crystallographic data?

Answer:

- Case Study: Spectral data (NMR, MS) may align between batches, but optical rotation discrepancies indicate stereochemical impurities. For example, identical ¹H NMR but opposite [α]ᴅ values suggest enantiomeric contamination .

- Resolution Workflow:

Q. What are its potential applications in drug discovery?

Answer:

- Kinase Inhibition: The pyridinyl-trifluoromethyl motif mimics ATP-binding site inhibitors. For example, analogs of this compound show activity in kinase assays (IC₅₀ < 1 µM) .

- Antifungal Agents: Structural analogs with trifluoromethyl groups exhibit activity against Candida spp. via ergosterol biosynthesis disruption .

Screening Protocol:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.